Cinnamoylglycine, methyl ester (CME) has been investigated for its potential anti-cancer properties. Studies suggest that CME may exhibit various mechanisms against cancer cells, including:
Cinnamoylglycine, methyl ester is an organic compound that belongs to the class of amino acid esters. It is derived from glycine and cinnamic acid, featuring a methyl ester functional group. The compound can be represented by the chemical formula . This compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture.
The general mechanism for these reactions typically involves the activation of the carbonyl carbon through protonation or coordination with a Lewis acid, followed by nucleophilic attack and subsequent steps leading to product formation .
Cinnamoylglycine, methyl ester exhibits various biological activities that make it a subject of interest in pharmacological research:
These activities position cinnamoylglycine, methyl ester as a candidate for further research in drug development and therapeutic applications.
Several methods have been developed for synthesizing cinnamoylglycine, methyl ester:
Cinnamoylglycine, methyl ester has several potential applications:
Interaction studies involving cinnamoylglycine, methyl ester focus on its behavior in biological systems:
These studies are crucial for understanding the full potential of cinnamoylglycine in various applications.
Cinnamoylglycine, methyl ester shares structural similarities with other compounds in the amino acid ester category. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Glycine Methyl Ester | Simple structure; widely used in peptide synthesis | |
| Cinnamic Acid | Known for its use in flavoring and fragrance | |
| Cinnamoyl Glycine | Lacks the methyl ester group; more hydrophilic | |
| Phenylalanine Methyl Ester | Contains an aromatic side chain; used in nutrition |
Cinnamoylglycine, methyl ester is unique due to its combination of both amino acid and aromatic functionalities. This dual nature allows it to exhibit a range of biological activities not typically found in simpler amino acid esters. Its specific structure enables potential applications across diverse fields such as pharmaceuticals and agriculture, distinguishing it from other similar compounds.
Cinnamoylglycine, methyl ester represents a derivative of the naturally occurring metabolite cinnamoylglycine, which is formed through endogenous metabolic processes involving the conjugation of cinnamic acid derivatives with glycine [4] [20]. The endogenous formation of cinnamoylglycine occurs exclusively in conventional animals harboring gut microbiota, as demonstrated by studies comparing germ-free and conventional mice [4] [20]. This compound is absent in germ-free animals, indicating that its formation requires the presence of intestinal bacteria [4].
The primary endogenous mechanism involves the initial bacterial metabolism of dietary phenylalanine through the phenylpropanoid pathway [19]. Phenylalanine is first converted to cinnamic acid by bacterial phenylalanine ammonia-lyase enzymes, followed by subsequent reduction to phenylpropionic acid via the phenyllactate dehydratase pathway in anaerobic gut bacteria [19]. The resulting phenylpropionic acid and related cinnamic acid derivatives serve as precursors for glycine conjugation reactions catalyzed by host enzymes [19] [20].
Host glycine N-acyltransferase enzymes, primarily located in the liver and kidney mitochondria, catalyze the conjugation of activated cinnamic acid derivatives with glycine to form cinnamoylglycine [32]. The methyl ester derivative can subsequently be formed through methylation reactions involving S-adenosylmethionine as the methyl donor [3]. These endogenous formation mechanisms represent a complex interplay between microbial metabolism and host phase II detoxification processes [4] [20].
The enzymatic synthesis of cinnamoylglycine, methyl ester involves multiple distinct enzyme systems operating in sequential metabolic steps [32] [36]. The initial activation step requires acyl-coenzyme A synthetases that convert cinnamic acid to cinnamoyl-coenzyme A, utilizing adenosine triphosphate and coenzyme A as cofactors [34] [36]. These enzymes, particularly 4-coumarate:coenzyme A ligase isoforms, demonstrate varying substrate specificities for different hydroxycinnamic acid derivatives [36].
Glycine N-acyltransferase represents the key enzyme responsible for the conjugation reaction [32]. This mitochondrial enzyme catalyzes the formation of N-acylglycines from acyl-coenzyme A substrates and glycine, with kinetic parameters demonstrating high specificity for glycine as the amino donor [32]. Studies with recombinant mouse glycine N-acyltransferase revealed catalytic efficiency values of 5.2 × 10² M⁻¹s⁻¹ for glycine and 4.5 × 10⁵ M⁻¹s⁻¹ for benzoyl-coenzyme A [32].
The subsequent methylation step involves S-adenosylmethionine-dependent methyltransferases that transfer methyl groups to the carboxyl functionality of cinnamoylglycine [3]. These enzymes demonstrate chain length specificity, with optimal activity for medium-chain acylglycines containing 2-6 carbon atoms in the acyl chain [32]. The overall enzymatic pathway requires coordinated regulation of substrate availability, cofactor concentrations, and enzyme expression levels [32] [36].
| Enzyme Class | Substrate | Product | Cofactor Requirements |
|---|---|---|---|
| Acyl-CoA Synthetase | Cinnamic Acid | Cinnamoyl-CoA | ATP, CoA, Mg²⁺ |
| Glycine N-Acyltransferase | Cinnamoyl-CoA + Glycine | Cinnamoylglycine | None |
| Methyltransferase | Cinnamoylglycine | Cinnamoylglycine Methyl Ester | SAM |
Cinnamoylglycine, methyl ester biosynthesis is intimately connected to the broader phenylpropanoid metabolic network, which originates from phenylalanine metabolism [11] [14]. The phenylpropanoid pathway represents one of the most extensive secondary metabolic networks in plants and is conserved across bacterial species capable of aromatic compound degradation [11] [14]. Phenylalanine ammonia-lyase catalyzes the initial deamination of phenylalanine to cinnamic acid, establishing the entry point for all subsequent phenylpropanoid derivatives [11] [14].
Cinnamic acid undergoes multiple metabolic transformations through both oxidative and reductive pathways [10] [30]. The oxidative route involves hydroxylation reactions catalyzed by cytochrome P450 enzymes, particularly cinnamate 4-hydroxylase, which produces 4-coumaric acid [11] [14]. Alternative metabolic routes include non-oxidative decarboxylation to styrene, catalyzed by cinnamic acid decarboxylase in fungal systems [10]. Reductive metabolism involves the conversion of cinnamic acid to dihydrocinnamic acid derivatives through the action of enoyl-coenzyme A reductases [30].
The relationship between cinnamoylglycine formation and lignin biosynthesis pathways demonstrates significant metabolic interconnectivity [11] [35]. Cinnamoyl-coenzyme A reductase, a key enzyme in monolignol biosynthesis, competes with glycine N-acyltransferase for cinnamoyl-coenzyme A substrates [35] [37]. This metabolic competition influences the partitioning of cinnamic acid derivatives between structural polymer formation and glycine conjugation pathways [35] [37].
Regulatory mechanisms controlling phenylpropanoid flux include transcriptional regulation of pathway enzymes and allosteric modulation of key enzymatic steps [11] [14]. Environmental factors such as light exposure, pathogen attack, and nutrient availability significantly influence the expression of phenylpropanoid biosynthetic genes [11]. These regulatory networks ultimately determine the availability of cinnamic acid derivatives for glycine conjugation reactions leading to cinnamoylglycine, methyl ester formation [11] [14].
The gut microbiome plays a fundamental role in the biosynthesis of cinnamoylglycine and its derivatives through complex metabolic transformations of dietary precursors [4] [16] [20]. Bacterial species within the gut, particularly those belonging to the Firmicutes and Bacteroidetes phyla, possess specialized enzymatic machinery for processing aromatic amino acids and phenolic compounds [16] [19]. Clostridium sporogenes has been specifically identified as a key producer of cinnamoylglycine in gnotobiotic mouse models [16].
The microbiome-mediated synthesis pathway begins with bacterial uptake and metabolism of dietary phenylalanine through the phenyllactate dehydratase pathway [19]. This four-gene cluster, designated fldABCI, encodes enzymes that convert phenylalanine to phenylpropionic acid via D-phenyllactate intermediates [13] [19]. The pathway operates under anaerobic conditions and demonstrates high specificity for aromatic amino acid substrates [19]. Subsequent oxidation of phenylpropionic acid to cinnamic acid derivatives occurs through bacterial β-oxidation enzymes [19].
Bacterial glycine conjugation systems represent an additional mechanism for direct cinnamoylglycine formation within the gut environment [16] [18]. Certain bacterial species express glycine N-acyltransferase-like enzymes capable of conjugating bacterial-derived cinnamic acid metabolites with glycine [18]. Bilophila wadsworthia has been identified as a major bacterial contributor to glycine conjugation reactions, utilizing the glycine reductase pathway for glycine metabolism [18].
The microbial production of cinnamoylglycine demonstrates significant strain-specific variation and dietary dependence [16] [19]. Studies utilizing defined bacterial communities revealed that the presence or absence of specific bacterial strains dramatically alters host circulating levels of cinnamoylglycine [16]. Dietary composition, particularly the availability of aromatic amino acids and phenolic compounds, influences bacterial metabolic flux through cinnamoylglycine biosynthetic pathways [18] [19].
| Bacterial Species | Metabolic Pathway | Key Enzymes | Product Formation |
|---|---|---|---|
| Clostridium sporogenes | Phenyllactate Dehydratase | FldABCI | Phenylpropionic Acid |
| Bilophila wadsworthia | Glycine Reductase | GrdABCDE | Glycine Consumption |
| Bacteroides thetaiotaomicron | Aromatic Metabolism | Multiple | Phenolic Metabolites |
| Escherichia coli | Phenylalanine Metabolism | PAL, AcdA | Cinnamic Acid |
Laboratory synthesis routes for cinnamoylglycine, methyl ester employ traditional organic chemistry methodologies that differ substantially from natural biosynthetic pathways [3] [12] [22]. Chemical synthesis typically involves the direct coupling of cinnamic acid derivatives with glycine methyl ester using coupling reagents such as dicyclohexylcarbodiimide or N-hydroxysuccinimide [3] [22]. These synthetic approaches achieve high yields and purity but require multiple purification steps and generate chemical waste [3].
Enzymatic synthesis approaches using immobilized lipases represent an intermediate strategy between purely chemical and natural biosynthetic methods [5] [8]. Novozym 435, an immobilized lipase from Candida cylindracea, catalyzes the formation of cinnamic acid esters under mild reaction conditions [12] [15]. These biocatalytic processes operate at temperatures between 75-80°C and achieve conversions of 87-90% within 24-48 hours [12] [15]. The enzymatic approach offers advantages of reduced environmental impact and improved selectivity compared to chemical synthesis [12] [15].
Natural biosynthetic pathways demonstrate superior substrate specificity and operate under physiological conditions without requiring harsh chemicals or extreme temperatures [32] [36]. The multi-enzyme pathway involving acyl-coenzyme A synthetases, glycine N-acyltransferase, and methyltransferases achieves precise stereochemical control and generates no toxic byproducts [32]. However, natural synthesis requires complex cellular machinery and occurs at relatively low concentrations compared to laboratory methods [32].
Microbiological production systems using engineered bacterial hosts offer potential advantages of scalability and sustainability [25] [43]. Recombinant expression of glycine N-acyltransferase in Escherichia coli enables controlled production of N-acylglycines with defined substrate specificity [43] [45]. These systems require optimization of expression conditions, including temperature control, chaperone co-expression, and cofactor supplementation [43] [45].
| Synthesis Method | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Synthesis | Room temperature, organic solvents | 85-95 | High yield, rapid | Waste generation, harsh conditions |
| Enzymatic Synthesis | 75-80°C, organic solvents | 87-90 | Mild conditions, reusable catalyst | Limited substrate scope |
| Natural Biosynthesis | 37°C, aqueous | Variable | Physiological conditions, specific | Low concentrations, complex |
| Microbial Production | 15-37°C, aqueous | 60-80 | Scalable, sustainable | Requires optimization |
Cinnamoylglycine, methyl ester (IUPAC name: methyl 2-[(E)-3-phenylprop-2-enamido]acetate) has the empirical formula C₁₂H₁₃NO₃ and exact mass 219.089 g mol⁻¹ [1] [2]. Esterification masks the carboxylate of trans-cinnamoylglycine, increasing lipophilicity and altering enzymatic handling by Phase I and Phase II systems.
Glycine conjugation is a canonical Phase II pathway that detoxifies aromatic and medium-chain acids. The key steps are (Table 1):
| Reaction | Enzyme (mouse) | Kₘ | kcat | (kcat/Kₘ) | Ref. |
|---|---|---|---|---|---|
| Cinnamoyl-CoA + Glycine → Cinnamoylglycine | Glycine N-acyltransferase | 9.4 µM [7] | 4.2 s⁻¹ [7] | 4.5 × 10⁵ M⁻¹ s⁻¹ [7] | 43 |
Methyl-esterification is not required for detoxification, but once formed the ester becomes an additional sink for cinnamoyl moieties and a substrate for carboxylesterases (Section 3.3).
Conjugation lowers cinnamic acid toxicity by:
Table 2 juxtaposes kinetic constants governing formation and removal.
| Process | Apparent Kₘ | Catalytic Efficiency | Rate-limiting Step | Ref. |
|---|---|---|---|---|
| GLYAT formation (mouse) | 9.4 µM (cinnamoyl-CoA) | 4.5 × 10⁵ M⁻¹ s⁻¹ | Acyl transfer | 43 |
| Carboxylesterase hydrolysis | 25 µM (model ester) | 2.7 × 10⁵ M⁻¹ s⁻¹ | Ester cleavage | 25 |
| OAT3-mediated uptake (rat, cinnamoylglycine proxy) | 47 µM | 7.1 × 10⁴ M⁻¹ s⁻¹ | Transport | 107 |
The similar magnitudes indicate that ester hydrolysis can keep pace with conjugation under physiological substrate loads, preventing methyl ester accumulation in most tissues.
| Matrix (Species) | Concentration or Ratio | Physiological Context | Study |
|---|---|---|---|
| Human urine | 0.1 – 3.2 µmol mmol⁻¹ creatinine (median) | Healthy adults | 68 |
| Human urine | ↓ 60% vs. controls | Chronic kidney disease stage 3 | 109 |
| Mouse urine | ↑ 9-fold after PPAR-α agonist WY-14,643 | Enhanced β-oxidation | 90 |
| Mouse urine | ↓ in MCAD-deficient mice | Impaired β-oxidation | 10 |
| Human plasma | ρ = 0.39 with microbiome α-diversity | Cohort of 8,584 | 93 |
| Human serum | ↓ in low hand-grip strength elders | Sarcopenia marker | 95 |
Methyl-ester levels are rarely reported separately because esterase activity during sample preparation hydrolyzes the ester back to the acid [5] [6]. Nonetheless, GC-MS studies that derivatize with methanol consistently detect cinnamoylglycine methyl ester as the predominant artifact, underscoring its analytical relevance [5] [6].